Spectral Separation: YO-PRO 3 Excitation (612 nm) vs. TO-PRO-3 (642 nm) and Propidium Iodide (535 nm)
YO-PRO 3 provides a distinct spectral window compared to its closest red/far-red analogs. It exhibits an excitation maximum of 612 nm and emission maximum of 631 nm when bound to DNA . This positions it as an optimal red-fluorescent counterstain for Kr/Ar-laser systems (568 nm excitation), filling a gap between the green emission of SYBR Green I and the far-red emission of TO-PRO-3 (excitation 642 nm, emission 661 nm) [1]. Propidium iodide (PI), another common red stain, has a blue-shifted excitation maximum (∼535 nm), making YO-PRO 3 better suited for experiments requiring a distinct red channel separable from PE-Texas Red conjugates.
| Evidence Dimension | Excitation/Emission Maxima (DNA-bound) |
|---|---|
| Target Compound Data | 612 nm / 631 nm |
| Comparator Or Baseline | TO-PRO-3: 642 nm / 661 nm; YO-PRO-1: 491 nm / 509 nm; Propidium Iodide: ~535 nm / 617 nm |
| Quantified Difference | 30 nm shift from TO-PRO-3 (Ex); 77 nm shift from YO-PRO-1 (Ex); ~77 nm shift from PI (Ex) |
| Conditions | Spectrophotometric measurement of dye bound to double-stranded DNA in solution or fixed cells. |
Why This Matters
This spectral separation enables unambiguous, multi-color fluorescence panels without channel crosstalk, a critical factor for procurement when planning multiplexed imaging or flow cytometry assays.
- [1] Suzuki, T., Matsuzaki, T., & Takata, K. (1998). Fluorescence Counter-Staining of Cell Nuclear DNA for Multi-Color Laser Confocal Microscopy. Acta Histochemica et Cytochemica, 31(4), 297-301. View Source
